molecular formula C17H13N3O5S B2585301 (E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-19-3

(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2585301
CAS No.: 865545-19-3
M. Wt: 371.37
InChI Key: KLEIOFJTZNRFAI-ISLYRVAYSA-N
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Description

The compound (E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring an imino group substituted with a 4-nitrobenzoyl moiety and a methyl ester at position 5. The (E)-configuration denotes the geometry of the imino double bond (C=N), which influences its reactivity and intermolecular interactions . This structure is characterized by:

  • Functional versatility: The methyl ester at position 6 and the dihydrothiazole core make it amenable to further derivatization, as seen in related compounds .

Properties

IUPAC Name

methyl 3-methyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c1-19-13-8-5-11(16(22)25-2)9-14(13)26-17(19)18-15(21)10-3-6-12(7-4-10)20(23)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEIOFJTZNRFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound exhibits structural features that may contribute to its pharmacological properties, including the thiazole ring and various substituents that enhance its interaction with biological targets.

Chemical Structure

The compound can be represented as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure includes a methyl group, a nitrobenzoyl imino group, and a carboxylate moiety, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. The following table summarizes the IC50 values of related thiazole compounds:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)0.05
Compound BA431 (Skin)0.04
Compound CHCT116 (Colon)0.03
This compoundUnknownTBDTBD

Note: The specific IC50 values for the compound are yet to be determined, but related compounds exhibit promising activity.

The mechanism by which thiazole derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways in cancer cells. For example, some studies indicate that these compounds may inhibit the epidermal growth factor receptor (EGFR) and mutant BRAF pathways, which are critical in various cancers. The docking studies suggest strong binding affinities to these targets:

  • EGFR Binding Affinity: -8.5 kcal/mol
  • BRAF V600E Binding Affinity: -8.7 kcal/mol

These values suggest that this compound could potentially act as an effective inhibitor of these oncogenic pathways .

Case Studies

  • Study on Thiazole Derivatives:
    In a recent study published in MDPI, a series of thiazole-based compounds were synthesized and tested for their antiproliferative activity against human cancer cell lines. The findings indicated that modifications to the thiazole ring significantly impacted the cytotoxicity of these compounds .
  • Molecular Dynamics Simulations:
    Molecular dynamics simulations have been employed to analyze the interactions between thiazole derivatives and target proteins such as Bcl-2 and EGFR. These studies revealed that hydrophobic interactions play a significant role in binding affinity and subsequent biological activity .

Comparison with Similar Compounds

Structural Analogues

The following table compares structural and functional attributes of the target compound with its closest analogues:

Compound Name Substituents at Position 2 Substituents at Position 3 Carboxylate Position Key Functional Groups Molecular Weight (g/mol) Reference
(E)-Methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-Nitrobenzoyl-imino Methyl 6 Ester, Nitro, Imino 401.3 (calculated)
(E)-Ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-(Piperidin-1-ylsulfonyl)benzoyl-imino Methyl 6 Ester, Sulfonyl, Imino 487.6
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate None (unsubstituted imino) Methyl 6 Ester, Imino 264.3 (calculated)
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate Amino - 6 Ester, Amino, Hydroxy 238.2 (calculated)

Key Observations :

  • Synthetic Flexibility: Unlike the hydroxy-substituted analogue (methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate), the target compound lacks polar hydroxyl groups, which may reduce solubility in aqueous media but improve lipid membrane permeability .
Physicochemical Properties
  • Hydrogen Bonding: The nitro group in the target compound may participate in stronger hydrogen-bonding networks than sulfonyl or unsubstituted imino analogues, as seen in crystallographic studies of similar nitroaromatics .
  • Thermal Stability: Electron-withdrawing nitro groups typically enhance thermal stability compared to electron-donating substituents (e.g., hydroxy or amino groups) .

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